3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde
Description
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a halogenated benzaldehyde derivative characterized by a bromine atom at the 3-position, a methoxy group at the 5-position, and a substituted benzyloxy group at the 4-position. The benzyloxy substituent features a 2-chloro-4-fluorobenzyl moiety, contributing to its steric and electronic complexity. This compound (CAS: Unspecified in evidence, but structurally related to 345985-64-0 ) has a molecular formula of C₁₅H₁₁BrClFO₃ and a molecular weight of ~393.61 g/mol (calculated).
Properties
IUPAC Name |
3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO3/c1-20-14-5-9(7-19)4-12(16)15(14)21-8-10-2-3-11(18)6-13(10)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNGGRQICLNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Benzylation: The attachment of the 2-chloro-4-fluorobenzyl group to the benzene ring through an ether linkage.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Replacement of the halogen atoms (bromine, chlorine, fluorine) with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol.
Scientific Research Applications
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of halogenated benzaldehyde derivatives.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Reactivity and Functional Group Variations
Aldehyde Derivatives: The target compound’s aldehyde group is reactive toward nucleophiles, enabling applications in Schiff base formation or condensation reactions. In contrast, Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS: 1706446-85-6 ) replaces the aldehyde with an ester, reducing electrophilicity and altering solubility.
Halogen Effects :
- Fluorine at the benzyl 4-position (Target) enhances electronegativity and metabolic stability compared to chlorine (CAS: 345985-64-0 ).
- Bromine at the 3-position is conserved across analogues, likely due to its role in cross-coupling reactions.
Alkoxy Group Variations :
- Methoxy (5-OCH₃) vs. ethoxy (5-OCH₂CH₃) groups influence lipophilicity (LogP: ~3.5 for methoxy vs. ~4.0 for ethoxy ).
Crystallographic and Physical Properties
- Density: A structurally related compound, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, exhibits a density of 1.405 g/cm³ in its monoclinic crystal system .
- Purity : Commercial samples of analogues often report ≥95% purity (e.g., HE-4569 ).
Biological Activity
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a synthetic organic compound notable for its complex structure, which includes halogenated aromatic groups. This compound has garnered attention due to its potential biological activities, driven by its unique molecular features that enhance interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C16H13BrClF O3, with a molecular weight of approximately 387.63 g/mol. The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrClF O3 |
| Molecular Weight | 387.63 g/mol |
| CAS Number | 1427022-32-9 |
Biological Activity
Research indicates that the biological activity of this compound is primarily influenced by its halogenated structure, which enhances binding affinity to various biological targets. Key areas of activity include:
- Antimicrobial Properties : Preliminary studies suggest that halogenated compounds can exhibit significant antimicrobial activity. The unique combination of halogens in this compound may enhance its efficacy against certain bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of various enzymes, including monoamine oxidase (MAO). Inhibitors of MAO are important in the treatment of neurological disorders, suggesting a possible therapeutic application for this compound.
- Anticancer Potential : Some studies have indicated that structurally similar compounds can induce apoptosis in cancer cells. The specific structural features of this compound may also contribute to anticancer properties, warranting further investigation.
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various brominated compounds, including derivatives similar to this compound. Results showed that the presence of halogens significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 2: Enzyme Inhibition
In a comparative analysis of MAO inhibitors, compounds with similar structural motifs were shown to possess varying degrees of inhibition. The study highlighted that the introduction of halogen substituents could improve selectivity and potency against MAO-A and MAO-B isoforms.
The mechanism by which this compound exerts its biological effects is likely related to:
- Receptor Binding : Enhanced binding to target receptors due to the presence of electronegative halogens.
- Modulation of Signaling Pathways : Potential interference in cellular signaling pathways involved in cell proliferation and apoptosis.
Q & A
Basic Research Question
- ¹H/¹³C NMR :
- Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.
- Methoxy group shows a singlet at δ 3.8–4.0 ppm.
- Aromatic protons from the 2-chloro-4-fluorobenzyl group exhibit splitting patterns due to neighboring halogens (e.g., doublets for fluorine-coupled protons).
- IR Spectroscopy : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 387.97 (C₁₅H₁₀BrClFO₃⁺) .
When encountering discrepancies between theoretical and observed NMR spectra of the compound, what steps should be taken to resolve structural ambiguities?
Advanced Research Question
- Check solvent/deuterated agent effects : Residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) or incomplete deuteration can mask signals.
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish methoxy carbons from aromatic quaternary carbons.
- Contamination analysis : Halogenated byproducts (e.g., unreacted benzyl bromide) may introduce unexpected peaks. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and re-analyze .
How does the electronic influence of the 2-chloro-4-fluorobenzyl group affect the reactivity of the aldehyde moiety in subsequent nucleophilic addition reactions?
Advanced Research Question
- Electron-withdrawing effects : The 2-chloro-4-fluorobenzyl group decreases electron density on the aldehyde via inductive effects, enhancing its electrophilicity.
- Steric effects : The bulky benzyl group may hinder nucleophilic attack at the aldehyde. Use bulky nucleophiles (e.g., Grignard reagents) cautiously; consider kinetic vs. thermodynamic control.
- Competing reactions : The aldehyde may undergo undesired Cannizzaro reactions under strong basic conditions. Mitigate by using aprotic solvents and controlled pH .
What purification challenges arise due to the compound’s halogenated substituents, and how can they be addressed?
Basic Research Question
- High molecular weight/halogen content : Leads to poor solubility in common solvents. Use mixed solvents (e.g., DCM/MeOH) for recrystallization.
- Byproduct removal : Unreacted benzyl halides (e.g., 2-chloro-4-fluorobenzyl bromide) can co-elute during chromatography. Optimize mobile phases (e.g., add 0.1% TFA in reverse-phase HPLC) .
How should researchers evaluate the stability of this compound under varying storage conditions?
Advanced Research Question
- Light sensitivity : The aldehyde and methoxy groups may degrade under UV light. Store in amber vials at –20°C.
- Moisture sensitivity : Halogenated compounds can hydrolyze slowly. Use desiccants (silica gel) in storage containers.
- Long-term stability assays : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., oxidized aldehyde to carboxylic acid) .
What strategies can mitigate conflicting data in elemental analysis (EA) due to halogen variability?
Advanced Research Question
- Halogen content calibration : Use EA instruments calibrated for Br, Cl, and F. Cross-validate with X-ray fluorescence (XRF) or ion chromatography.
- Combustion analysis adjustments : Account for incomplete combustion of halogens by using excess oxygen or catalysts (e.g., V₂O₅).
- Alternative validation : Supplement EA with mass spectrometry to confirm molecular formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
